molecular formula C22H24N2O13 B15128867 PEG4-Bis-nitrophenyl carbonate

PEG4-Bis-nitrophenyl carbonate

Cat. No.: B15128867
M. Wt: 524.4 g/mol
InChI Key: NRVIBWIRPCJMFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Poly(ethylene glycol) (PEG) in Bioconjugation and Materials Science

Poly(ethylene glycol) (PEG) is a synthetic, water-soluble polymer renowned for its biocompatibility, lack of toxicity, and low immunogenicity. researchgate.neteuropeanpharmaceuticalreview.com These properties make it an ideal choice for a wide array of biomedical and pharmaceutical applications. europeanpharmaceuticalreview.com The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly improve the therapeutic properties of proteins, peptides, and other bioactive compounds. europeanpharmaceuticalreview.comnih.govnih.gov Key advantages of PEGylation include enhanced solubility, prolonged circulation half-life in the body, increased stability against enzymatic degradation, and reduced immune response. europeanpharmaceuticalreview.comnih.gov

In materials science, PEG linkers are utilized to modify the surfaces of materials, such as nanoparticles and medical devices. This surface modification can reduce non-specific protein adsorption, improve biocompatibility, and create materials with tailored properties for applications like drug delivery, tissue engineering, and diagnostics. jenkemusa.combiochempeg.combiochempeg.com

Role of Activated Carbonates in Chemical Synthesis

Activated carbonates, such as p-nitrophenyl carbonate, are highly reactive compounds that serve as versatile reagents in organic synthesis. lumiprobe.comsigmaaldrich.comsigmaaldrich.com The nitrophenyl group is an excellent leaving group, making these carbonates effective acylating agents for the formation of stable urethane (B1682113) (carbamate) linkages with primary amines. rsc.orgbroadpharm.com This reactivity is harnessed in various synthetic transformations, including peptide synthesis and the preparation of both symmetrical and unsymmetrical ureas. lumiprobe.comsigmaaldrich.comsigmaaldrich.com The reaction with an amine proceeds with the release of p-nitrophenol, which can be monitored spectrophotometrically, allowing for easy tracking of the reaction progress. jenkemusa.com

Specificity of PEG4-Bis-nitrophenyl Carbonate as a Bifunctional Reagent in Advanced Research

This compound is a homobifunctional crosslinking reagent. lumiprobe.com This means it possesses two identical reactive groups—the nitrophenyl carbonate moieties—at either end of a tetra-ethylene glycol (PEG4) spacer. lumiprobe.combroadpharm.com This specific structure imparts several key features:

Bifunctionality: The presence of two reactive ends allows for the crosslinking of two different molecules that contain primary amine groups, or for the intramolecular crosslinking within a single large molecule. lumiprobe.com

PEG Spacer: The hydrophilic PEG4 spacer enhances the water solubility of the reagent and the resulting conjugate, which is particularly advantageous when working with biological molecules in aqueous environments. broadpharm.com

Defined Length: The PEG4 spacer has a precise and defined length, which allows for controlled and predictable spacing between the conjugated molecules.

This combination of properties makes this compound a valuable tool for researchers seeking to create well-defined molecular architectures for a variety of advanced applications.

Scope and Significance of Academic Research on this compound Derivatives

Academic research on this compound and its derivatives is expanding, driven by the need for sophisticated tools in bioconjugation and materials science. One significant area of investigation is the development of advanced hydrogels. For instance, a four-arm PEG-nitrophenyl carbonate (PEG4NPC) has been synthesized to create PEG-peptide hydrogels that mimic the extracellular matrix. researchgate.net These hydrogels offer a high degree of control over properties like stiffness and degradability, making them promising scaffolds for stem cell research and tissue engineering. researchgate.net

Furthermore, derivatives of PEG4-nitrophenyl carbonate are being explored in the development of targeted drug delivery systems and Proteolysis Targeting Chimeras (PROTACs). nih.govbiochempeg.com For example, heterobifunctional derivatives that incorporate a nitrophenyl carbonate group for amine reactivity and another functional group, such as an azide (B81097) or a propargyl group for "click chemistry," offer a versatile platform for constructing complex bioconjugates. broadpharm.comcreative-biolabs.com These efforts highlight the significance of the nitrophenyl carbonate moiety in creating advanced therapeutic and diagnostic agents.

Detailed Research Findings

A key area of research involving a derivative of the title compound is the synthesis and application of a four-arm PEG-nitrophenyl carbonate (PEG4NPC) for the formation of hydrogels. A study detailed a facile protocol for its synthesis from a four-arm PEG-hydroxyl (PEG4OH) precursor. researchgate.net

The synthesis involves the reaction of PEG4OH with 4-nitrophenyl chloroformate in dichloromethane (B109758). researchgate.net The resulting PEG4NPC can then be crosslinked with peptides containing amino groups, such as those on lysine (B10760008) residues, to form hydrogels. researchgate.net The degree of nitrophenyl carbonate coupling to the PEG arms was determined to be a crucial factor for the subsequent hydrogel formation. In one study, a coupling efficiency of 93% was achieved. researchgate.net This high level of functionalization is essential for creating well-defined and reproducible hydrogel networks.

Below is a table summarizing the key parameters of a reported synthesis of a four-arm PEG-nitrophenyl carbonate:

ParameterValue/DescriptionSource
Starting Material Four-arm PEG-hydroxyl (PEG4OH) researchgate.net
Reagent 4-nitrophenyl chloroformate (4-NPC) researchgate.net
Solvent Anhydrous dichloromethane (DCM) researchgate.net
Reaction Time 72 hours at room temperature researchgate.net
Purification Precipitation in diethyl ether researchgate.net
Coupling Efficiency 93% researchgate.net

The reactivity of the nitrophenyl carbonate group with amines is central to its application. The reaction results in the formation of a stable carbamate (B1207046) (urethane) bond. The general reaction can be depicted as:

R-O-C(=O)-O-C₆H₄NO₂ + R'-NH₂ → R-O-C(=O)-NH-R' + HO-C₆H₄NO₂

This reaction is fundamental to the crosslinking capabilities of this compound, enabling the linkage of proteins, peptides, and other amine-containing molecules.

Properties

Molecular Formula

C22H24N2O13

Molecular Weight

524.4 g/mol

IUPAC Name

2-[2-[2-[2-(4-nitrophenoxy)carbonyloxyethoxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate

InChI

InChI=1S/C22H24N2O13/c25-21(36-19-5-1-17(2-6-19)23(27)28)34-15-13-32-11-9-31-10-12-33-14-16-35-22(26)37-20-7-3-18(4-8-20)24(29)30/h1-8H,9-16H2

InChI Key

NRVIBWIRPCJMFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCOCCOCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for Peg4 Bis Nitrophenyl Carbonate

Precursor Synthesis and Activation Strategies

The synthesis of PEG4-Bis-nitrophenyl carbonate fundamentally relies on the preparation and activation of its constituent precursors. This involves the synthesis of a suitable nitrophenol derivative and a carbonylating agent, which are then used to form the highly reactive carbonate moiety.

Synthesis of Nitrophenol Derivatives and Carbonylating Agents

The primary nitrophenol derivative used in this synthesis is 4-nitrophenol (B140041). This compound serves as the leaving group in subsequent nucleophilic substitution reactions. The synthesis of the key carbonylating precursor, bis(4-nitrophenyl) carbonate, can be achieved through several methods. One common industrial method involves the reaction of 4-nitrophenol with a phosgene (B1210022) equivalent like triphosgene (B27547) (bis(trichloromethyl) carbonate). patsnap.comgoogle.comresearchgate.net

The reaction is typically carried out in a biphasic system, such as dichloromethane (B109758) and water, in the presence of a base like sodium hydroxide (B78521) and a phase transfer catalyst. patsnap.comgoogle.com An alternative approach involves conducting the reaction in a homogenous organic solvent like dichloromethane with an organic base such as triethylamine (B128534) to act as a catalyst and an acid scavenger. researchgate.net The use of triphosgene is often preferred over the highly toxic phosgene gas for safety and ease of handling. ontosight.ainbinno.com

Another reported method for synthesizing bis(4-nitrophenyl) carbonate is the nitration of diphenyl carbonate using a mixed acid reagent, followed by purification to isolate the desired 4,4'-dinitrodiphenyl carbonate isomer. chemicalbook.com

Formation of Activated Carbonate Moieties using Phosgene Equivalents

The activation of the hydroxyl groups of the PEG molecule is achieved by converting them into reactive nitrophenyl carbonate esters. This is accomplished by reacting the PEG with an excess of a pre-formed activating agent, such as bis(4-nitrophenyl) carbonate, or by a direct reaction with 4-nitrophenyl chloroformate. researchgate.netmdpi.comnih.gov

The reaction involving bis(4-nitrophenyl) carbonate is a transesterification process where the hydroxyl groups of the PEG displace one of the 4-nitrophenoxy groups on the carbonate. The use of 4-nitrophenyl chloroformate is also a widely employed strategy. afu.edu.np In this case, the chloroformate reacts directly with the hydroxyl groups of the PEG in the presence of a base to form the desired carbonate linkage and hydrochloric acid, which is neutralized by the base. mdpi.comafu.edu.np

PEGylation with Bis-nitrophenyl Carbonate Functionality

The core of the synthesis involves the covalent attachment of the bis-nitrophenyl carbonate functionality to a defined polyethylene (B3416737) glycol oligomer, specifically tetraethylene glycol (PEG4).

Synthesis of Defined PEG Oligomers with Reactive End-Groups

The synthesis of monodisperse, or well-defined, oligoethylene glycols (OEGs) like tetraethylene glycol (HO-(CH₂CH₂O)₄-H) is crucial for producing a homogenous final product. Various methods have been developed for the synthesis of such defined PEG oligomers. These can include stepwise addition of ethylene (B1197577) glycol monomers on a solid support or solution-phase strategies involving protective group chemistry to ensure controlled chain elongation. researchgate.net One-pot strategies involving the ring-opening of macrocyclic sulfates have also been reported for the efficient monofunctionalization of oligoethylene glycols. acs.org For the synthesis of this compound, commercially available, high-purity tetraethylene glycol is often used as the starting material.

Coupling Reactions for this compound Formation

The final step in the synthesis is the coupling of tetraethylene glycol with the activated carbonate precursor. A common method involves the reaction of tetraethylene glycol with 4-nitrophenyl chloroformate in an anhydrous solvent like dichloromethane. researchgate.net A base, such as triethylamine or pyridine (B92270), is typically added to scavenge the HCl byproduct. mdpi.comafu.edu.np The reaction is generally stirred at room temperature for an extended period to ensure complete conversion of both terminal hydroxyl groups of the PEG4 molecule. researchgate.net

An alternative coupling strategy involves the reaction of tetraethylene glycol with bis(4-nitrophenyl) carbonate. This reaction is often catalyzed by a base and proceeds via a transesterification mechanism.

The general reaction scheme is as follows:

HO-(CH₂CH₂O)₄-H + 2 * (O₂N-C₆H₄-O)₂CO → (O₂N-C₆H₄-O-CO-O-(CH₂CH₂O)₄-CO-O-C₆H₄-NO₂) + 2 * HOC₆H₄NO₂

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the PEGylation reaction is influenced by several factors, including solvent, temperature, pH, and the stoichiometry of the reactants. digitellinc.comnih.govnih.gov Optimizing these conditions is critical to maximize the yield of the desired bis-functionalized product and minimize the formation of mono-functionalized byproducts and unreacted starting materials.

Key Optimization Parameters:

Solvent: Anhydrous aprotic solvents like dichloromethane or tetrahydrofuran (B95107) are commonly used to prevent hydrolysis of the activated carbonate species. researchgate.netmdpi.com

Base: The choice and amount of base are critical. An excess of a non-nucleophilic organic base like triethylamine is often used to drive the reaction to completion by neutralizing the acidic byproduct. google.commdpi.com

Temperature: The reactions are typically carried out at room temperature or slightly below to balance the reaction rate with the stability of the activated intermediates. patsnap.comresearchgate.net For the synthesis of the bis(4-nitrophenyl) carbonate precursor using triphosgene, the temperature is carefully controlled to not exceed 25°C. patsnap.comgoogle.com

Stoichiometry: A molar excess of the activating agent (e.g., 4-nitrophenyl chloroformate or bis(4-nitrophenyl) carbonate) relative to the hydroxyl groups of the PEG is used to ensure complete difunctionalization. researchgate.net

Purification: After the reaction, the product is typically purified by precipitation in a non-solvent like diethyl ether, followed by washing to remove unreacted reagents and byproducts. researchgate.net

Below is a data table summarizing typical reaction conditions for the synthesis of activated PEG-nitrophenyl carbonates.

ParameterConditionRationaleReference
PEG Reactant Four-arm PEG-hydroxylStarting material with hydroxyl groups researchgate.net
Activating Agent 4-nitrophenyl chloroformateTo form the reactive carbonate researchgate.net
Solvent Anhydrous Dichloromethane (DCM)Prevents hydrolysis of reactants researchgate.net
Base TriethylamineAcid scavenger mdpi.com
Stoichiometry 3 M equivalence of 4-NPC per OH groupDrives reaction to completion researchgate.net
Temperature Room TemperatureBalances rate and stability researchgate.net
Reaction Time 72 hoursAllows for complete conversion researchgate.net
Purification Precipitation in diethyl etherRemoves impurities researchgate.net

Another data table illustrates the parameters for optimizing PEGylation efficiency in a broader context.

VariableRangeEffect on PEGylationReference
PEG Concentration 2.5 - 32.5 g/LMost significant factor affecting efficiency nih.govnih.govresearchgate.net
Incubation Time 10 - 130 minAffects the extent of reaction nih.govnih.govresearchgate.net
Temperature 3 - 27 °CInfluences reaction kinetics nih.govnih.govresearchgate.net
pH 7 - 9Least significant factor in some systems nih.govnih.govresearchgate.net

By carefully controlling these parameters, researchers can achieve high yields of this compound with a high degree of purity, ensuring its suitability for subsequent bioconjugation applications. A study on a four-arm PEG-nitrophenyl carbonate synthesis reported a coupling efficiency of 93%. researchgate.net

Purification and Isolation Techniques for High-Purity Research Reagents

Achieving high purity is critical for research-grade this compound to ensure the reproducibility of experimental results, particularly in applications like bioconjugation and hydrogel formation. researchgate.netchemimpex.com The purification process aims to remove unreacted starting materials, byproducts such as 4-nitrophenol and triethylamine hydrochloride, and any mono-activated PEG species. A multi-step purification protocol is typically employed.

Following the synthesis, the reaction mixture is often first subjected to a washing procedure. This can involve washing the organic phase with an acidic solution to remove the amine catalyst, followed by a wash with a saturated sodium bicarbonate solution to remove excess acidic compounds, and finally with brine. chemicalbook.com The organic layer is then dried over an anhydrous salt like sodium sulfate. chemicalbook.com

A common and effective technique for isolating the PEGylated product is precipitation. researchgate.net After the initial workup and removal of the solvent, the crude product is dissolved in a minimal amount of a suitable solvent, such as dichloromethane. researchgate.net A large volume of a non-solvent, typically cold diethyl ether, is then added to precipitate the product. researchgate.net This process is often repeated multiple times to enhance the purity of the final product. Centrifugation is used to collect the precipitated solid, and the supernatant containing impurities is decanted. researchgate.net

For the purification of the related compound bis(4-nitrophenyl) carbonate, recrystallization is a standard method. chemicalbook.com The crude product can be dissolved in a hot solvent mixture, such as toluene (B28343) and cyclohexane, and then allowed to cool, leading to the formation of high-purity crystals. chemicalbook.com While this compound is often an oil or a waxy solid at room temperature, variations of this technique using different solvent systems can be adapted.

Another purification strategy involves column chromatography. chemimpex.com This technique separates compounds based on their differential adsorption to a stationary phase. For PEG derivatives, silica (B1680970) gel chromatography can be effective. The crude product is loaded onto a silica gel column and eluted with a solvent gradient, typically a mixture of a non-polar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent (like methanol (B129727) or dichloromethane). The fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing the pure product.

Finally, the purified product is dried under high vacuum to remove any residual solvents. researchgate.net Lyophilization, or freeze-drying, may also be employed to obtain a fine, solvent-free powder. researchgate.net The purity of the final product is often assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Technique Purpose Typical Solvents/Reagents
WashingRemoval of catalyst and acidic/basic byproductsSaturated sodium bicarbonate, dilute HCl, brine
PrecipitationIsolation of the PEGylated product from soluble impuritiesDichloromethane (solvent), Diethyl ether (non-solvent)
RecrystallizationPurification of solid productsToluene, Cyclohexane
Column ChromatographySeparation based on polaritySilica gel (stationary phase), Hexane/Ethyl Acetate gradients (mobile phase)
DryingRemoval of residual solventsHigh vacuum, Lyophilization

Reactivity and Mechanistic Studies of Peg4 Bis Nitrophenyl Carbonate

Nucleophilic Reactivity of Nitrophenyl Carbonate Esters

The p-nitrophenyl carbonate moiety is a highly reactive functional group susceptible to nucleophilic attack. This reactivity is primarily due to the excellent leaving group ability of the p-nitrophenoxide anion, which is stabilized by resonance. This makes compounds like PEG4-bis-nitrophenyl carbonate valuable reagents for introducing carbonyl groups into nucleophilic molecules. nih.gov

This compound readily reacts with primary amine nucleophiles in a process known as aminolysis. In this reaction, the amine attacks one of the electrophilic carbonyl carbons of the carbonate. This leads to the displacement of a p-nitrophenoxide leaving group and the formation of a stable carbamate (B1207046) linkage between the PEG spacer and the amine. The other p-nitrophenyl carbonate group on the PEG spacer can then react with a second amine molecule, allowing for the crosslinking of two different nucleophiles. This sequential displacement makes these reagents versatile tools in chemical synthesis. mdpi.com The general reaction involves the formation of a carbamate and the release of p-nitrophenol. nih.gov

The kinetics of the aminolysis of nitrophenyl carbonate esters are typically studied under pseudo-first-order conditions, with the amine concentration in large excess over the carbonate substrate. acs.orgnih.gov The progress of the reaction can be monitored spectrophotometrically by measuring the appearance of the released 4-nitrophenoxide anion or 4-nitrophenol (B140041), typically at wavelengths between 330 and 400 nm. nih.govnih.govacs.org

Under these conditions, linear plots of the observed pseudo-first-order rate coefficient (kobsd) versus the free amine concentration are often obtained. nih.gov The slope of this plot yields the second-order rate constant (kN), which is independent of pH and represents the intrinsic reactivity of the amine towards the carbonate ester. acs.orgnih.gov

Kinetic ParameterDescriptionMethod of Determination
kobsd Pseudo-first-order rate coefficientMeasured spectrophotometrically under excess amine conditions. nih.gov
kN Second-order rate constantThe slope of the plot of kobsd versus free amine concentration. nih.gov

This interactive table summarizes the key kinetic parameters used to study the aminolysis of nitrophenyl carbonates.

The rate of aminolysis is strongly dependent on the basicity (and thus nucleophilicity) of the attacking amine. This relationship is commonly analyzed using a Brønsted-type plot, which correlates the logarithm of the second-order rate constant (log kN) with the pKa of the conjugate acid of the amine. acs.orgnih.gov

For the aminolysis of nitrophenyl carbonates, these plots are often not linear but are biphasic, exhibiting a distinct curve or break. acs.orgnih.govacs.org This curvature indicates a change in the reaction mechanism or the rate-determining step as the basicity of the amine changes. acs.orgacs.org

For instance, in studies of related nitrophenyl carbonates with a series of secondary alicyclic amines, a biphasic Brønsted plot was observed with two distinct slopes (β values). acs.orgnih.govacs.org

pKa RegionBrønsted Slope (β)Interpretation
Low pKa (less basic amines)β ≈ 0.9 - 1.0Significant positive charge development on the nitrogen atom in the transition state. acs.orgnih.govacs.org
High pKa (more basic amines)β ≈ 0.2 - 0.3Less charge development on the nitrogen atom in the transition state. acs.orgnih.govacs.org

This interactive table illustrates typical Brønsted parameters for the aminolysis of nitrophenyl carbonates, showing the change in the slope (β) with amine basicity.

A high β value (close to 1.0) suggests a large degree of N-C bond formation and significant positive charge development on the amine nitrogen in the transition state. Conversely, a low β value (around 0.2-0.3) implies that the transition state occurs earlier, with less bond formation. acs.orgacs.org

Proposed Reaction Mechanisms and Intermediates

The aminolysis of activated carbonate esters like this compound is generally accepted to proceed through a stepwise mechanism rather than a concerted one. acs.orgacs.org This mechanism involves the formation of a distinct intermediate species along the reaction pathway.

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the carbonate, leading to the formation of a transient tetrahedral zwitterionic intermediate (T±) . acs.orgnih.govresearchgate.net This intermediate contains both a positive charge on the ammonium (B1175870) group and a negative charge on the oxygen atom of the former carbonyl group.

The biphasic nature of the Brønsted plots for the aminolysis of nitrophenyl carbonates is strong evidence for a change in the rate-determining step (RDS) with varying amine basicity. acs.orgnih.govacs.org

For weakly basic amines (low pKa): The breakdown of the tetrahedral intermediate (T±) to form the products is the rate-determining step (k2 is rate-limiting). The transition state resembles the intermediate itself, leading to a large Brønsted β value (0.8-1.0) as the amine nitrogen bears a significant positive charge. acs.orgnih.govacs.org

For strongly basic amines (high pKa): The formation of the tetrahedral intermediate (T±) becomes the rate-determining step (k1 is rate-limiting). The transition state occurs earlier along the reaction coordinate, involving less C-N bond formation and consequently less charge development on the nitrogen. This results in a smaller Brønsted β value (0.2-0.3). acs.orgnih.govacs.org

The electronic effects of the p-nitrophenyl group are paramount to this reactivity. The strong electron-withdrawing nature of the nitro group makes the p-nitrophenoxide an excellent leaving group, facilitating the breakdown of the T± intermediate towards the product side of the reaction coordinate. acs.org This electronic activation ensures that the carbonate is sufficiently reactive towards amine nucleophiles to proceed at a measurable rate under mild conditions.

Catalytic Enhancement of Carbonate Reactivity

The reaction of p-nitrophenyl carbonates with nucleophiles, such as primary amines, can often be accelerated through the use of catalysts. This is particularly important for enhancing reaction efficiency, especially when working with sensitive substrates or under mild reaction conditions.

Role of Organic Base Catalysts (e.g., 4-Dimethylaminopyridine, DMAP) in Transesterification

4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst for a variety of acylation and transesterification reactions, including those involving activated carbonates like this compound. nih.govnih.gov The catalytic mechanism of DMAP proceeds through a pathway distinct from simple base catalysis.

The primary role of DMAP is to act as a potent nucleophile. The nitrogen atom of the pyridine (B92270) ring in DMAP attacks the electrophilic carbonyl carbon of the p-nitrophenyl carbonate. This results in the displacement of one of the p-nitrophenoxide leaving groups and the formation of a highly reactive N-acylpyridinium intermediate. This intermediate is significantly more reactive towards nucleophiles, such as alcohols or amines, than the parent carbonate.

The subsequent reaction of the N-acylpyridinium intermediate with a nucleophile (e.g., a primary amine) leads to the formation of the desired carbamate product and the regeneration of the DMAP catalyst, allowing it to participate in further catalytic cycles. nih.gov This catalytic cycle is depicted in the reaction of a generic p-nitrophenyl carbonate with an amine in the presence of DMAP.

In the context of transesterification, where an alcohol is the nucleophile, DMAP facilitates the exchange of the p-nitrophenyl ester for an alkoxide, forming a new carbonate. This catalytic activity is crucial for improving the rate and yield of reactions involving less reactive alcohols.

Side Reactions and Selectivity in Complex Reaction Environments

In practical applications, such as the modification of proteins or other complex biomolecules, this compound is introduced into an environment containing a multitude of potential reaction partners. creativepegworks.comnih.gov This gives rise to potential side reactions and challenges in achieving the desired selectivity.

Selectivity issues also arise from the presence of multiple nucleophilic functional groups on a target molecule. In the case of proteins, besides the primary amino groups of lysine (B10760008) residues and the N-terminus, other nucleophilic side chains such as the thiol group of cysteine, the hydroxyl groups of serine and threonine, and the imidazole (B134444) group of histidine can potentially react with the activated carbonate, although their reactivity is generally lower than that of primary amines under typical reaction conditions (pH 7-9).

For a homobifunctional reagent like this compound, achieving selective crosslinking of two different molecules or two specific sites on the same molecule is a significant challenge. The reaction of the first p-nitrophenyl carbonate group yields a mono-functionalized intermediate. The subsequent reaction of the second carbonate group can occur with a desired partner, but it can also lead to intramolecular cyclization or polymerization if other reactive groups are accessible. The flexible nature of the PEG4 spacer can facilitate such intramolecular reactions.

To control selectivity, careful optimization of reaction conditions such as pH, temperature, and stoichiometry is essential. Lowering the pH can help to protonate weaker nucleophiles, thereby reducing their reactivity relative to the more basic primary amines. However, this also slows down the desired reaction. Therefore, a balance must be struck to achieve an acceptable reaction rate while minimizing side reactions. The use of heterobifunctional PEG linkers, which possess two different reactive groups, is often a preferred strategy for achieving more controlled and selective conjugations in complex systems. jenkemusa.comjenkemusa.com

Derivatization and Functionalization Strategies Using Peg4 Bis Nitrophenyl Carbonate

Chemoselective Modification of Biomolecules and Synthetic Scaffolds

The primary application of PEG4-Bis-nitrophenyl carbonate lies in its ability to chemoselectively modify molecules containing primary amines. The p-nitrophenyl carbonate group is an excellent leaving group, allowing for efficient reaction with nucleophilic amine groups under mild conditions. jenkemusa.comemerginginvestigators.org The release of p-nitrophenol during the reaction can be monitored spectrophotometrically, providing a convenient method for tracking the progress of the conjugation. jenkemusa.comemerginginvestigators.org

This compound readily reacts with the primary amine groups present in various biomolecules. ambeed.com In proteins, the most common targets are the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group. jenkemusa.com This reactivity allows for the PEGylation of proteins and peptides, a widely used strategy to improve their pharmacokinetic and pharmacodynamic properties. wikipedia.org Similarly, aminated oligonucleotides can be functionalized using this reagent, enabling the attachment of other molecules or altering their delivery characteristics. The water-soluble nature of the PEG linker is particularly advantageous in these applications, helping to maintain the solubility and stability of the resulting bioconjugate. ambeed.com

The modification of biomolecules with this compound can be approached in two primary ways: statistically or site-specifically.

Statistical Approach: Due to the presence of multiple lysine residues on the surface of most proteins, reacting them with this compound often leads to a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations. This is known as a statistical or "random" approach. While effective for general PEGylation to enhance properties like solubility and in vivo circulation time, it can result in a loss of biological activity if modification occurs at or near the active site.

Site-Specific Approach: To overcome the limitations of the statistical approach, various strategies have been developed to achieve site-specific PEGylation. One common method involves controlling the pH of the reaction. By maintaining a lower pH, the N-terminal α-amino group, which typically has a lower pKa than the ε-amino groups of lysines, can be selectively targeted. Another powerful strategy is to use genetic engineering to introduce a uniquely reactive cysteine residue at a specific site on the protein. While not a direct reaction with the nitrophenyl carbonate, this allows for the use of heterobifunctional PEG linkers that have a nitrophenyl carbonate at one end and a thiol-reactive group at the other. More advanced methods also include enzymatic conjugation, which can offer very high specificity.

The choice between a statistical and site-specific approach depends on the specific application and the nature of the biomolecule being modified.

Introduction of Orthogonal Functional Groups

A key advantage of using PEG-based linkers is the ability to introduce additional functional groups that can participate in subsequent, orthogonal chemical reactions. This is typically achieved using heterobifunctional PEG derivatives where one terminus is the p-nitrophenyl carbonate and the other is a different reactive moiety.

"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has become a cornerstone of modern bioconjugation due to its high efficiency, specificity, and biocompatibility. medchemexpress.combiochempeg.comsigmaaldrich.com Heterobifunctional PEG linkers containing a p-nitrophenyl carbonate and an azide (B81097) or alkyne group are commercially available and widely used. medchemexpress.combioscience.co.ukcreative-biolabs.com

For example, Azido-PEG4-4-nitrophenyl carbonate can be used to introduce an azide group onto a protein or other amine-containing molecule. medchemexpress.combioscience.co.uk This azide-functionalized biomolecule can then be specifically reacted with a molecule containing an alkyne group through a click reaction. Conversely, Propargyl-PEG4-5-nitrophenyl carbonate can be used to install a terminal alkyne. creative-biolabs.com This two-step approach allows for the modular construction of complex bioconjugates.

Table 1: Examples of Heterobifunctional PEG-Nitrophenyl Carbonate Reagents for Click Chemistry

Reagent Name Functional Group 1 Functional Group 2 Application
Azido-PEG4-4-nitrophenyl carbonate p-Nitrophenyl Carbonate Azide Introduction of an azide for CuAAC or SPAAC

Beyond click chemistry, PEG-nitrophenyl carbonate linkers can be used to introduce a variety of other reactive tags for multistep synthesis. A notable example is the incorporation of biotin (B1667282). Biotin-PEG-NHS esters, which have similar reactivity to their nitrophenyl carbonate counterparts, are used to attach biotin to proteins. nih.govnih.gov The strong and highly specific interaction between biotin and avidin (B1170675) or streptavidin can then be exploited for purification, detection, or assembly of larger complexes. While direct examples with this compound are less common in the literature for this specific purpose, the principle of using a heterobifunctional PEG linker with a nitrophenyl carbonate and another reactive handle, such as a protected aldehyde or a different orthogonal reactive group, is a well-established strategy in bioconjugation. This allows for a "plug-and-play" approach to creating multifunctional biomolecules.

Control over Molecular Architecture and Linker Length Variability

The PEG component of this compound is not merely a passive spacer; it plays a crucial role in defining the molecular architecture and physicochemical properties of the final conjugate. The length of the PEG chain can be precisely controlled during synthesis, with variants containing different numbers of ethylene (B1197577) glycol units (e.g., PEG2, PEG6, PEG8, PEG12) being readily available. broadpharm.com

This variability in linker length has a significant impact on several properties of the bioconjugate:

Solubility and Aggregation: Longer PEG chains generally lead to increased hydrophilicity, which can be critical for preventing the aggregation of hydrophobic drugs or proteins. researchgate.net

Steric Hindrance: The length of the PEG linker can influence the accessibility of the conjugated biomolecule to its target. A longer linker can provide greater separation from a carrier molecule, potentially improving binding to a cellular receptor. Conversely, a very long linker might introduce too much flexibility, which could be detrimental in some applications. nih.gov

Research has shown that the effect of linker length can be nuanced and context-dependent. For instance, in the context of antibody-drug conjugates (ADCs), the positioning and length of the PEG linker can significantly impact the stability and pharmacokinetic profile of the conjugate. researchgate.net Studies on PEGylated inhibitors have also demonstrated that there is often an optimal linker length for maximizing biological activity, with linkers that are too short or too long being less effective. nih.gov

Table 2: Impact of PEG Linker Length on Bioconjugate Properties (General Trends)

Property Effect of Increasing PEG Linker Length References
Solubility Generally increases researchgate.netcreativepegworks.com
In vivo half-life Generally increases creativepegworks.com
Immunogenicity Generally decreases wikipedia.org
Biological Activity Can increase or decrease depending on the specific system nih.govnih.gov

| Tumor Accumulation | Can be enhanced with longer linkers in some cases | nih.gov |

The ability to fine-tune the length of the PEG spacer provides a powerful tool for optimizing the properties of bioconjugates for specific applications, highlighting the versatility of reagents like this compound in the design of advanced biomaterials.

Synthesis of Monodisperse PEG-Based Conjugates with Defined Stoichiometry

A key advantage of using a monodisperse linker like this compound is the ability to achieve a high degree of control over the stoichiometry of the resulting conjugate. chempep.com In bioconjugation, particularly in the development of therapeutic protein conjugates or antibody-drug conjugates (ADCs), controlling the number of linked molecules is paramount to ensure product homogeneity and consistent efficacy. youtube.combiochempeg.com

The stoichiometric outcome of the conjugation reaction can be influenced by several factors, including the molar ratio of the crosslinker to the target molecule, reaction time, temperature, and pH. By carefully controlling these parameters, it is possible to favor the formation of specific products, such as intramolecular crosslinks or defined intermolecular oligomers.

For instance, in the case of conjugating a protein with multiple available amine groups, a lower molar ratio of this compound to the protein will favor the formation of intramolecular crosslinks, where the linker connects two amine groups within the same protein molecule. Conversely, a higher molar ratio of the crosslinker can lead to the formation of intermolecular crosslinks, resulting in protein dimers, trimers, or higher-order oligomers. The precise control afforded by the monodisperse nature of the PEG4 linker allows for the reproducible synthesis of these defined conjugates.

Table 1: Factors Influencing Stoichiometry in Conjugation Reactions with this compound

ParameterEffect on StoichiometryRationale
Molar Ratio (Linker:Molecule) Low ratios favor intramolecular crosslinking; high ratios favor intermolecular crosslinking.The probability of a second reactive site on the same molecule reacting versus a site on another molecule changes with concentration.
Reaction Time Longer reaction times can lead to higher-order oligomers.As the reaction progresses, more intermolecular connections can be formed.
pH Higher pH increases the reaction rate, potentially leading to less control.Increased deprotonation of amines enhances their nucleophilicity, accelerating the reaction.
Temperature Higher temperatures can increase reaction rates and potentially impact protein stability.Increased kinetic energy of molecules leads to more frequent collisions and reactions.

Impact of PEG Chain Length on Linker Flexibility and Accessibility

The length of the PEG chain in a crosslinker plays a critical role in determining the flexibility of the linkage and the accessibility of the conjugated sites. acs.orgcreativepegworks.com The PEG4 chain in this compound, being relatively short, provides a balance between maintaining a defined distance between the conjugated molecules and allowing for a degree of conformational freedom. nih.gov

The inherent flexibility of the PEG backbone, with its freely rotating C-O bonds, allows the linker to adopt various conformations in solution. chempep.com This flexibility can be advantageous in several scenarios. For example, when crosslinking two domains within a protein, the flexibility of the PEG4 linker can accommodate conformational changes in the protein without imposing significant strain.

However, the relatively short length of the PEG4 chain also means that the accessibility of the conjugated sites can be more restricted compared to longer PEG linkers. creativepegworks.com In applications such as targeting cell surface receptors, a longer PEG linker may be required to extend a targeting ligand away from the surface of a nanoparticle or a carrier protein to facilitate effective binding. nih.govnih.gov Conversely, for creating more compact and structurally defined conjugates, a shorter linker like PEG4 is often preferred.

Research has shown that increasing the PEG chain length generally leads to a more flexible network in cross-linked materials. acs.org Studies on the self-assembly of PEG-peptide conjugates have also demonstrated that the PEG chain length can significantly influence the packing and final structure of the assembly. acs.org While these studies were not conducted specifically with this compound, the principles regarding the impact of PEG chain length on flexibility and accessibility are broadly applicable.

Table 2: Comparison of Properties for Short vs. Long PEG Chain Linkers

PropertyShort PEG Chain (e.g., PEG4)Long PEG Chain (e.g., PEG20)
Flexibility Moderately flexible, more constrained.Highly flexible, greater conformational freedom.
Accessibility May have limited reach, potentially hindering interactions with sterically hindered sites.Enhanced reach, can overcome steric hindrance and improve access to binding sites.
Hydrodynamic Radius Smaller increase in the size of the conjugate.Larger increase in the hydrodynamic radius, which can prolong circulation time.
Solubility Provides a moderate increase in the solubility of hydrophobic molecules.Significantly enhances the aqueous solubility of conjugated molecules.
Immunogenicity Generally low immunogenicity. chempep.comCan sometimes elicit an anti-PEG antibody response, although still considered to have low immunogenicity. creativepegworks.com

Advanced Applications in Chemical Biology and Polymer Science

Applications in Bioconjugation Chemistry

PEG4-Bis-nitrophenyl carbonate is a homobifunctional crosslinking agent characterized by a tetraethylene glycol (PEG4) spacer flanked by two p-nitrophenyl carbonate reactive groups. broadpharm.com This structure imparts desirable properties, such as increased water solubility, which are advantageous for reactions conducted in aqueous biological environments. axispharm.comjenkemusa.com The terminal nitrophenyl carbonate groups are highly reactive towards primary amines, making this compound particularly useful for modifying proteins, peptides, and other biomolecules. broadpharm.combroadpharm.com

General Principles of Protein and Peptide Bioconjugation via Carbamate (B1207046) Linkages

The primary mechanism of action for this compound in bioconjugation involves the reaction of its p-nitrophenyl carbonate moieties with nucleophilic primary amine groups present on biomolecules. broadpharm.com These amines are typically found at the N-terminus of proteins and peptides, as well as on the side chain of lysine (B10760008) residues. broadpharm.com

The reaction proceeds via a nucleophilic acyl substitution, where the amine group attacks the carbonyl carbon of the carbonate. This results in the displacement of the p-nitrophenol leaving group and the formation of a stable carbamate (urethane) linkage between the PEG linker and the biomolecule. researchgate.netrsc.org This carbamate bond is known for its high stability under physiological conditions, ensuring the integrity of the resulting conjugate. rsc.org The reaction is typically carried out in buffered solutions at a pH range of 7.2 to 9, which facilitates the deprotonation of the amine groups, thereby increasing their nucleophilicity.

The general reaction can be summarized as follows:

Biomolecule-NH₂ + (p-NO₂-C₆H₄-O-CO-O-CH₂CH₂)₂O → Biomolecule-NH-CO-O-(CH₂CH₂)₄-O-CO-NH-Biomolecule + 2 p-NO₂-C₆H₄-OH

This reaction is highly efficient and proceeds under mild conditions, which is crucial for preserving the three-dimensional structure and biological activity of sensitive biomolecules like proteins and peptides.

Cross-linking Strategies for Proteins and Nucleic Acids in vitro

As a homobifunctional crosslinker, this compound can be employed to create intramolecular or intermolecular crosslinks in proteins. jenkemusa.com Intermolecular cross-linking can be used to study protein-protein interactions, stabilize protein complexes, or induce protein dimerization. nih.govrsc.org The PEG4 spacer arm dictates the distance between the two conjugated molecules, providing a defined spatial constraint.

While the reaction with primary amines is the most common application, the reactivity of p-nitrophenyl carbonates is not strictly limited to these groups. In principle, other nucleophiles present on biomolecules could also react, although the conditions might need to be optimized. For nucleic acids, which possess exocyclic amine groups on some bases (adenine, guanine, and cytosine), the potential for cross-linking exists. However, the reactivity of these amines is generally lower than that of the lysine side chains in proteins. Specific applications of this compound for nucleic acid cross-linking are not extensively documented in the literature, and such strategies would require careful optimization of reaction conditions to achieve efficient and specific conjugation.

Immobilization of Biomolecules onto Solid Supports and Surfaces

The ability of this compound to react with primary amines makes it a valuable tool for the immobilization of biomolecules onto solid supports and surfaces. chemimpex.com This is a fundamental technique in the development of biosensors, affinity chromatography matrices, and diagnostic assays. vtt.fi

The process typically involves a two-step approach. First, the solid support (e.g., magnetic beads, silica (B1680970) surfaces, or polymer membranes) is functionalized with primary amine groups. Subsequently, the amine-functionalized surface is treated with this compound. One of the p-nitrophenyl carbonate groups reacts with a surface amine, covalently attaching the PEG linker to the support while leaving the other terminal reactive group available for capturing the biomolecule of interest.

This method of immobilization offers several advantages:

Reduced Non-specific Binding: The hydrophilic PEG spacer creates a hydrated layer on the surface, which is known to resist the non-specific adsorption of proteins and other biomolecules. scispace.comdigitellinc.com

Enhanced Stability: The covalent carbamate linkage ensures that the biomolecule is stably attached to the surface, preventing leaching during subsequent assay steps.

Improved Accessibility: The PEG spacer extends the immobilized biomolecule away from the surface, which can improve its accessibility to binding partners in solution. nih.govnih.gov

Role in Targeted Protein Degradation (PROTAC Technology)

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that have emerged as a revolutionary therapeutic modality. nih.gov A PROTAC consists of two ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. axispharm.comprecisepeg.com This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome. jenkemusa.com The linker plays a critical role in the efficacy of a PROTAC, and PEG linkers, including those derived from this compound, are frequently employed. axispharm.comjenkemusa.com

Linker Design Principles and Conformational Considerations for PROTACs

The design of the linker is a crucial aspect of PROTAC development, as it significantly influences the molecule's physicochemical properties and biological activity. nih.govprecisepeg.com Key considerations in linker design include its length, composition, and flexibility. researchgate.net

Length: The linker must be of an optimal length to span the distance between the POI and the E3 ligase, facilitating the formation of a stable and productive ternary complex. researchgate.netnih.gov A linker that is too short may lead to steric hindrance, while an excessively long linker might result in unproductive binding modes. researchgate.net

Composition: The chemical composition of the linker affects the PROTAC's solubility, cell permeability, and metabolic stability. semanticscholar.org PEG linkers are widely used due to their ability to enhance the aqueous solubility of the PROTAC molecule, which is often a challenge for these relatively large compounds. axispharm.comjenkemusa.com

Flexibility: The flexibility of the linker, such as that provided by a PEG4 chain, allows the PROTAC to adopt various conformations, which can be advantageous for accommodating the topographies of the POI and E3 ligase surfaces. researchgate.net However, excessive flexibility can also be detrimental, and in some cases, more rigid linkers are preferred to pre-organize the molecule in a bioactive conformation. nih.gov

The table below summarizes the key properties of different linker types used in PROTAC design.

Linker TypeKey PropertiesAdvantagesDisadvantages
Alkyl Chains Hydrophobic, flexibleSynthetically accessible, stablePoor aqueous solubility
PEG Chains Hydrophilic, flexibleImproved solubility, good biocompatibilityPotential for reduced metabolic stability
Rigid Linkers Constrained conformationPre-organization for binding, potential for improved selectivityMay not allow for optimal ternary complex formation

Mechanistic Interplay of Linker Functionality within PROTAC Architectures

The PEG4 linker, with its ether oxygens, can engage in hydrogen bonding interactions with amino acid residues on the protein surfaces, thereby stabilizing the ternary complex. Furthermore, the conformational flexibility of the PEG chain allows the PROTAC to dynamically adapt to the protein interfaces, facilitating the optimal orientation for ubiquitin transfer from the E2-conjugating enzyme to the POI. nih.gov

The choice of linker can also influence the selectivity of the PROTAC. By varying the length and composition of the PEG linker, it is possible to modulate the relative degradation of different target proteins. nih.gov This highlights the critical role of the linker in fine-tuning the pharmacological profile of a PROTAC.

The following table outlines the mechanistic roles of the linker in PROTAC function.

Mechanistic RoleDescription
Ternary Complex Formation The linker bridges the POI and E3 ligase, enabling the formation of the key ternary complex required for ubiquitination.
Cooperativity Interactions between the linker and the protein surfaces can lead to positive or negative cooperativity in the formation of the ternary complex.
Solubility and Permeability The physicochemical properties of the linker, such as the hydrophilicity of a PEG chain, influence the overall solubility and cell permeability of the PROTAC.
Selectivity The length and composition of the linker can impact the degradation selectivity for different target proteins.

Utilization in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potency of a cytotoxic drug. nih.govyoutube.comnih.gov The linker connecting these two components is a critical element that dictates the ADC's stability, pharmacokinetics, and efficacy. nih.govbiochempeg.com

Design Considerations for Linkers in ADC Construction

The design of a linker is paramount to the success of an ADC. The linker must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity, yet it must efficiently release the drug upon internalization into the target cancer cell. nih.govbiochempeg.com Linkers are broadly classified as cleavable or non-cleavable. njbio.com

This compound serves as a building block for ADC linkers, offering several advantages:

Hydrophilicity: The PEG4 spacer is hydrophilic, which helps to improve the solubility and reduce the aggregation of the often-hydrophobic ADC construct. creative-biolabs.combiochempeg.com This can lead to improved pharmacokinetic profiles. njbio.comvectorlabs.com

Biocompatibility: Polyethylene (B3416737) glycol is well-known for its biocompatibility and ability to reduce the immunogenicity of conjugated molecules. biochempeg.com

Defined Length: The defined length of the PEG4 spacer allows for precise control over the distance between the antibody and the drug, which can influence steric hindrance and drug release.

Carbonate-based linkers, which can be formed using NPC reagents, have been investigated for their pH sensitivity. njbio.com The acidic environment of endosomes and lysosomes within cancer cells can potentially trigger the hydrolysis of the carbonate bond, facilitating payload release. njbio.com However, a significant challenge with some carbonate and hydrazone linkers is their potential for deconjugation in circulation, which can lead to toxicity. njbio.com Therefore, careful design and optimization are necessary to balance stability and conditional release.

| Pharmacokinetics (PK) | Influences the circulation half-life and clearance of the ADC. | PEGylation is known to improve PK profiles and increase circulation time. biochempeg.comvectorlabs.com |

Development of Conjugation Methods for ADCs

The conjugation strategy is crucial for producing homogeneous and effective ADCs. The most common conjugation targets on an antibody are the side-chain ε-amino groups of lysine residues and the thiol groups from reduced interchain cysteines. njbio.com

This compound is specifically designed for amine-reactive conjugation. The nitrophenyl carbonate group is an active ester that reacts efficiently with the primary amino groups of lysine residues on the antibody surface to form a stable carbamate bond. broadpharm.comjenkemusa.com This reaction proceeds under mild conditions and releases p-nitrophenol, a chromogenic byproduct that can be monitored spectrophotometrically to track the reaction's progress. jenkemusa.com

While lysine conjugation is straightforward, it can result in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and conjugation sites, which can impact efficacy and consistency. vectorlabs.com However, the principles of using NPC chemistry are foundational. For instance, a heterobifunctional linker containing a single NPC group on one end and another reactive group (e.g., for drug attachment) on the other can be synthesized. This allows for a two-step process where the drug is first attached to the linker, and the resulting linker-payload is then conjugated to the antibody's lysine residues.

Contribution to Polymer and Material Science

The reactivity of the bis-nitrophenyl carbonate functional groups makes this PEG derivative a valuable monomer and crosslinker in the synthesis of various polymers and materials.

Synthesis of Specialized Polycarbonates and Urethanes

This compound can be used as a monomer in polycondensation reactions.

Polycarbonates: The synthesis of polycarbonates can be achieved through the transesterification of a carbonate monomer with a diol. uwb.edu.plmdpi.com In this case, this compound can react with various diols in a step-growth polymerization to create polycarbonates incorporating the flexible and hydrophilic PEG4 unit into the polymer backbone. This process is often performed in the melt phase and may require a catalyst. mdpi.comresearchgate.net The incorporation of PEG segments can impart unique properties to the resulting polycarbonate, such as increased flexibility, water absorption, and biocompatibility.

Polyurethanes: Polyurethanes are traditionally synthesized from diisocyanates and polyols. researchgate.net However, non-isocyanate routes are gaining attention for safety and environmental reasons. nih.gov The reaction of bis(phenyl carbonate)s with diamines offers an alternative pathway to produce polyurethanes. nih.govmdpi.com this compound reacts with primary diamines, where the amine groups attack the activated carbonate, displacing p-nitrophenol and forming carbamate (urethane) linkages. This polycondensation reaction results in a polyurethane with the PEG4 spacer integrated into the polymer chain.

Table 2: Polymer Synthesis via this compound

Polymer Type Co-monomer Resulting Linkage Key Feature of Product
Polycarbonate Aliphatic or Aromatic Diol Carbonate PEG-containing backbone for enhanced flexibility and hydrophilicity. researchgate.net

| Polyurethane | Aliphatic or Aromatic Diamine | Carbamate (Urethane) | Non-isocyanate route to PEG-based polyurethanes. nih.gov |

Formation of PEG Hydrogels and Tunable Cross-linked Networks for Cell Culture

Hydrogels are three-dimensional, water-swollen polymer networks widely used in biomedical applications like tissue engineering and cell culture due to their tissue-like properties. PEG hydrogels are particularly popular because of their biocompatibility and tunable properties.

This compound is an effective crosslinking agent for fabricating hydrogels. researchgate.net When mixed with proteins or peptides, the terminal nitrophenyl carbonate groups react with available primary amine groups (e.g., on lysine residues or N-termini) on the peptide chains. researchgate.net This reaction forms stable carbamate crosslinks, leading to the formation of a hydrogel network.

The properties of these hydrogels can be precisely controlled:

Stiffness: The mechanical stiffness of the hydrogel can be tuned by varying the concentration of the this compound crosslinker, the concentration of the peptide, or the molecular weight of the components. researchgate.net

Degradability: By incorporating peptide sequences that are susceptible to cleavage by specific enzymes (e.g., matrix metalloproteinases) into the hydrogel network, biodegradable scaffolds can be created. researchgate.net

Cell Adhesion: Cell-adhesive ligands, such as peptides containing the RGD sequence, can be co-polymerized into the hydrogel to promote cell attachment and growth. researchgate.net

This high degree of control makes these hydrogels excellent platforms for creating artificial extracellular matrices for 3D cell culture and studying cell-matrix interactions. researchgate.net

Development of Functional Coatings and Graft Polymers for Surface Modification

Surface modification is crucial for improving the biocompatibility of materials used in medical devices and for creating functional surfaces for diagnostics. PEGylation, the grafting of PEG chains to a surface, is a common strategy to reduce protein adsorption and cell adhesion, thereby preventing biofouling and improving hemocompatibility. researchgate.net

This compound can be used to create such functional coatings. A surface can first be functionalized to introduce primary amine groups. Subsequent reaction with a solution of this compound leads to the covalent attachment of the PEG linker to the surface via a carbamate bond. Since the molecule is bifunctional, one NPC group reacts with the surface amine, leaving the other NPC group available for further functionalization, or it can react with another surface amine to create a crosslinked coating.

This reagent is also applicable in the synthesis of graft copolymers using a "grafting-to" approach. mdpi.com A backbone polymer containing primary amine side chains can be reacted with this compound. This reaction grafts the PEG4 unit onto the polymer backbone. Such amphiphilic graft copolymers, consisting of a hydrophobic backbone and hydrophilic PEG side chains, can self-assemble into micelles or other nanostructures for applications in drug delivery. researchgate.net

Analytical and Spectroscopic Characterization Methodologies

Spectrophotometric Techniques for Kinetic Analysis of Reaction Progress

Spectrophotometry is a powerful and widely used method for monitoring the progress of reactions involving PEG4-Bis-nitrophenyl carbonate, particularly its conjugation to primary amines. The reaction releases 4-nitrophenol (B140041), a chromogenic species that can be readily quantified by measuring its absorbance.

The kinetic analysis of the reaction between this compound and an amine-containing substrate can be followed by monitoring the increase in absorbance at a specific wavelength corresponding to the 4-nitrophenolate anion. Under basic conditions, 4-nitrophenol is deprotonated to form the intensely yellow 4-nitrophenolate, which exhibits a strong absorbance maximum around 400-420 nm. The rate of formation of this anion is directly proportional to the rate of the conjugation reaction.

Key Parameters in Spectrophotometric Kinetic Analysis:

ParameterDescriptionTypical Value/Range
Wavelength (λ_max) The wavelength of maximum absorbance for the 4-nitrophenolate anion.400 - 420 nm
Molar Extinction Coefficient (ε) A measure of how strongly the 4-nitrophenolate anion absorbs light at λ_max_.~18,000 M⁻¹cm⁻¹
Reaction Buffer A buffered solution to maintain a constant pH, ensuring the complete and consistent formation of the 4-nitrophenolate anion.pH > 8.0
Concentration of Reactants The initial concentrations of this compound and the amine substrate, which influence the reaction rate.Micromolar to millimolar range

By measuring the change in absorbance over time, the initial reaction rate can be determined. This data is invaluable for optimizing reaction conditions, comparing the reactivity of different amines, and determining the reaction's kinetic constants.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its conjugates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms within the molecule.

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the polyethylene (B3416737) glycol (PEG) backbone and the nitrophenyl groups are observed.

Expected ¹H NMR Chemical Shifts for this compound:

ProtonsChemical Shift (δ, ppm)Multiplicity
PEG backbone (-O-CH ₂-CH ₂-O-)3.5 - 3.8Multiplet
Methylene adjacent to carbonate (-O-CH ₂-O-C=O)~4.5Multiplet
Aromatic protons of nitrophenyl ring7.4 - 7.6 and 8.2 - 8.4Doublets

Upon successful conjugation with a primary amine, the signals corresponding to the nitrophenyl group will disappear, and new signals characteristic of the resulting carbamate (B1207046) linkage and the conjugated molecule will appear. The integration of the PEG backbone protons relative to the protons of the conjugated molecule can be used to confirm the stoichiometry of the reaction.

Carbon-13 NMR (¹³C NMR) is particularly useful for characterizing the carbonate functional groups and observing the formation of the new carbamate linkage upon conjugation.

Expected ¹³C NMR Chemical Shifts for this compound:

Carbon AtomChemical Shift (δ, ppm)
PEG backbone (-O-C H₂-C H₂-O-)~70
Methylene adjacent to carbonate (-O-C H₂-O-C=O)~69
Carbonyl carbon of the carbonate (-O-C (=O)-O-)~152
Aromatic carbons of nitrophenyl ring122, 125, 145, 155

Following conjugation, the signal for the carbonate carbonyl carbon will be replaced by a new signal for the carbamate carbonyl carbon, typically shifted to a slightly different chemical shift value. The disappearance of the nitrophenyl aromatic carbon signals further confirms the completion of the reaction.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry is a critical technique for confirming the molecular weight of this compound and assessing the purity of the compound and its reaction products.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is exceptionally well-suited for monitoring the progress of conjugation reactions and for the analysis of the final product mixture.

An LC-MS analysis of a reaction involving this compound would allow for the separation of the starting material, the desired conjugate, any unreacted substrate, and the 4-nitrophenol byproduct. The mass spectrometer provides the molecular weight of each separated component, confirming the identity of the product and allowing for an assessment of the reaction's efficiency and the purity of the final conjugate.

Typical LC-MS Data for a Conjugation Reaction:

CompoundExpected [M+H]⁺ or [M+Na]⁺Retention Time (min)
This compoundVaries with PEG lengthVaries with column and method
Amine SubstrateVaries with substrateVaries with column and method
PEG4-ConjugateVaries with PEG and substrateVaries with column and method
4-Nitrophenol140.03Varies with column and method

The data obtained from LC-MS is crucial for quality control, ensuring that the final product is of the desired molecular weight and is free from significant impurities.

Chromatographic Methods for Separation and Characterization

Various chromatographic techniques are essential for the purification and characterization of this compound and its derivatives. These methods separate molecules based on differences in their physical and chemical properties.

Commonly Used Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for both analytical and preparative purposes. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed for the analysis and purification of PEG derivatives. Different detector types, such as UV-Vis and evaporative light scattering detectors (ELSD), can be used depending on the properties of the analytes.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic volume. This technique is particularly useful for separating PEGylated molecules of different sizes and for removing unreacted, smaller molecules from the final product. It can also provide information about the molecular weight distribution of the PEG conjugate.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring the progress of a reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of products can be visualized, often with the aid of a UV lamp.

These chromatographic methods are integral to the workflow of synthesizing and characterizing this compound and its conjugates, ensuring the isolation of a pure and well-defined final product.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound" and quantifying its concentration. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, separating molecules based on their hydrophobicity.

The fundamental principle of RP-HPLC involves a non-polar stationary phase, typically a C8 or C18 alkyl chain bonded to silica (B1680970), and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol (B129727). In the case of "this compound," the separation is influenced by the hydrophobic nature of the bis-nitrophenyl carbonate groups and the hydrophilic character of the polyethylene glycol (PEG) chain. A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is commonly employed to ensure the efficient elution of the compound and any potential impurities from the column.

Detection of "this compound" can be achieved through various methods. The presence of the nitrophenyl groups provides a chromophore that allows for detection using an ultraviolet (UV) detector, typically at a wavelength around 270-280 nm. For more universal detection, especially for impurities that may lack a UV chromophore, an Evaporative Light Scattering Detector (ELSD) can be utilized. acs.orgrsc.org The ELSD nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. For more detailed structural information and confirmation of identity, HPLC can be coupled with a mass spectrometer (MS).

The purity of a "this compound" sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. Quantitative analysis is performed by creating a calibration curve from standards of known concentration and using this to determine the concentration of the unknown sample.

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18, 250 x 4.6 mm, 5 µmSeparation based on hydrophobicity.
Mobile Phase AWater with 0.1% Trifluoroacetic Acid (TFA)Aqueous component of the mobile phase.
Mobile Phase BAcetonitrile with 0.1% Trifluoroacetic Acid (TFA)Organic component for elution.
Gradient5% to 95% B over 20 minutesTo ensure elution of compounds with varying polarities.
Flow Rate1.0 mL/minMaintains consistent elution and separation.
Column Temperature30 °CEnsures reproducible retention times.
DetectionUV at 274 nmDetection of the nitrophenyl chromophore.
Injection Volume10 µLStandard volume for analytical HPLC.

Gel Permeation Chromatography (GPC) for Polymer Characterization and Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the polymeric nature of "this compound." researchgate.net This method separates molecules based on their hydrodynamic volume in solution, providing valuable information about the molecular weight distribution and polydispersity of the PEG chain. researchgate.netnih.gov

In GPC, the stationary phase consists of porous particles with a specific pore size distribution. Larger molecules, which cannot enter the pores, travel a shorter path and elute from the column first. nih.gov Smaller molecules can diffuse into the pores, leading to a longer path and later elution. nih.gov This separation mechanism allows for the determination of the average molecular weight (both number-average, Mn, and weight-average, Mw) and the polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. researchgate.net For a well-defined polymer like "this compound," a low PDI value (close to 1.0) is expected, indicating a narrow distribution of PEG chain lengths.

The mobile phase in GPC is chosen to be a good solvent for the polymer and to minimize interactions with the stationary phase. For PEG derivatives, aqueous mobile phases containing salts (e.g., phosphate-buffered saline) or organic solvents like tetrahydrofuran (B95107) (THF) can be used. Detection is commonly achieved with a differential refractive index (dRI) detector, which is sensitive to changes in the refractive index of the eluent as the polymer passes through. nih.gov Light scattering detectors can also be employed to obtain absolute molecular weight information.

Calibration of the GPC system is crucial for accurate molecular weight determination and is typically performed using a series of well-characterized polymer standards with narrow molecular weight distributions, such as PEG standards. researchgate.netresearchgate.net

ParameterTypical ConditionPurpose
ColumnAqueous Size-Exclusion, e.g., Ultrahydrogel, 300 x 7.8 mmSeparation based on hydrodynamic volume.
Mobile PhasePhosphate-Buffered Saline (PBS), pH 7.4To ensure good solubility and minimize column interactions.
Flow Rate0.5 mL/minProvides optimal resolution.
Column Temperature25 °CMaintains stable separation conditions.
DetectionDifferential Refractive Index (dRI)Universal detection for polymers.
Calibration StandardsPolyethylene Glycol (PEG) standards of varying molecular weightsTo create a calibration curve for molecular weight determination.
Injection Volume50 µLTypical volume for GPC analysis.

Theoretical and Computational Chemistry Approaches

In addition to experimental analytical techniques, theoretical and computational chemistry methods provide powerful tools for gaining deeper insights into the properties and behavior of "this compound" at the molecular level. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are particularly valuable in this regard.

Density Functional Theory (DFT) for Mechanistic Insights and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net It can be applied to "this compound" to understand the reactivity of the nitrophenyl carbonate functional groups and to elucidate the mechanisms of its reactions, for instance, with primary amines.

DFT calculations can be used to determine various molecular properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. The electrophilicity of the carbonyl carbon in the nitrophenyl carbonate group, which is key to its reactivity with nucleophiles, can be quantified. The electron-withdrawing nature of the nitrophenyl group activates the carbonate for nucleophilic attack, and DFT can model this activation.

Furthermore, DFT can be employed to map out the potential energy surface of a reaction involving "this compound." This allows for the calculation of activation energies and the identification of transition state structures, providing a detailed understanding of the reaction pathway. For example, the mechanism of the reaction with an amine to form a carbamate linkage can be studied, including the role of any catalysts or the effect of the solvent. Such mechanistic insights are crucial for optimizing reaction conditions and predicting the outcomes of conjugation reactions.

Molecular Dynamics Simulations for Conformational Analysis of Linkers and Conjugates

The PEG4 linker in "this compound" is not a rigid rod but rather a flexible chain that can adopt a wide range of conformations in solution. MD simulations can explore this conformational space by solving Newton's equations of motion for the system, which includes the PEG linker and surrounding solvent molecules. nih.gov These simulations provide a detailed picture of the linker's dynamic behavior, including its preferred conformations, flexibility, and interactions with the solvent.

Future Perspectives and Emerging Research Directions

Development of Novel PEG-Carbonate Linkers with Enhanced Reactivity or Specificity

The evolution of PEG-carbonate linkers is geared towards achieving greater control over conjugation reactions, improving yields, and tailoring linker properties for specific applications. While reagents like mPEG-p-nitrophenyl carbonate are widely used for their ability to form stable urethane (B1682113) linkages with proteins and peptides, research is addressing their limitations, such as difficulties in synthesis and storage. nih.gov

Future developments are likely to focus on several key areas:

Alternative Activating Groups: To overcome the drawbacks of existing activated mPEG-carbonates, new reagents are being explored. For instance, mPEG-carbonylimidazolium iodide has been proposed as a promising alternative for conjugating amino groups, offering a straightforward two-step synthesis under mild conditions. nih.gov

Architectural Diversity: Moving beyond simple linear structures, novel architectures are being investigated. These include branched PEG linkers, which can attach multiple entities to create multifunctional conjugates, and pendant-shaped linkers that can influence the stability and pharmacokinetic profiles of antibody-drug conjugates (ADCs). axispharm.comresearchgate.net The strategic placement of PEG moieties within the linker can significantly impact the properties of the final conjugate. researchgate.net

Cleavable Linkers: To address analytical challenges in characterizing PEGylated proteins, linkers that are cleavable under specific conditions are being designed. nih.govacs.org These linkers, which can be cleaved during standard sample preparation, leave behind a reporter amino acid, simplifying the determination of PEG attachment sites through techniques like peptide mapping. nih.govacs.org This approach facilitates high-throughput screening and detailed structural analysis of complex bioconjugates. nih.govacs.org

The following table summarizes some emerging trends in PEG linker design:

Linker TypeKey FeaturePotential AdvantageReference
mPEG-carbonylimidazolium iodide Alternative activating groupSimpler synthesis, mild reaction conditions nih.gov
Branched PEG Linkers Multiple arms for conjugationCreation of multifunctional conjugates axispharm.com
Pendant-shaped PEG Linkers Non-linear PEG configurationImproved stability and pharmacokinetics of ADCs researchgate.net
Cleavable Linkers Breaks under specific conditionsSimplified analytical characterization of conjugates nih.govacs.org

Integration into Advanced Bioorthogonal Reaction Systems

Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, offers powerful tools for studying and manipulating biomolecules in their natural environment. biochempeg.com The integration of PEG-carbonate linkers into these systems is a burgeoning area of research with immense potential.

This integration is typically achieved by functionalizing the PEG linker with a "bioorthogonal handle"—a reactive group that can participate in a specific bioorthogonal ligation. This allows for the precise attachment of PEGylated molecules to biological targets in live cells or organisms. axispharm.com Key bioorthogonal reactions that can be leveraged include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This "copper-free click chemistry" reaction is widely used for its high efficiency and biocompatibility. PEG linkers can be synthesized with a terminal alkyne (e.g., dibenzocyclooctyne or DBCO) or azide (B81097) group, allowing them to be "clicked" onto a complementary-functionalized biomolecule. axispharm.com For example, DBCO-PEG linkers are used for precise labeling in live cells. axispharm.com

Tetrazine Ligation: This reaction, known for its exceptionally fast kinetics, involves the reaction of a tetrazine with a strained alkene or alkyne. PEG-tetrazine conjugates have been used for on-demand prodrug activation, demonstrating the potential of this chemistry for targeted therapy. biochempeg.com

Staudinger Ligation: One of the first bioorthogonal reactions developed, the Staudinger ligation between an azide and a phosphine, has been employed for in vivo applications, including with PEGylated constructs. biochempeg.com

A new heterobifunctional PEG linker featuring a succinimidyl carbonate for amine conjugation and a terminal alkyne for "click" chemistry has been synthesized. nih.gov This highlights the move towards creating versatile linkers that combine the stability of carbonate-based conjugation with the specificity of bioorthogonal reactions. nih.gov

Exploration in Novel Chemical Delivery System Architectures (Focus on Linker Design)

The design of the linker is a critical determinant of the efficacy of a drug delivery system. biochempeg.com For PEG-carbonate linkers, future research will focus on optimizing their structure to enhance the performance of various delivery platforms, including antibody-drug conjugates (ADCs), nanoparticles, and Proteolysis Targeting Chimeras (PROTACs).

Nanoparticle Drug Delivery: PEGylation is a cornerstone of nanoparticle-based drug delivery, used to improve the solubility, stability, and circulation time of nanocarriers like liposomes. biochempeg.combroadpharm.com The design of PEG-carbonate linkers for this purpose will focus on controlling the density and conformation of the PEG chains on the nanoparticle surface to optimize drug loading and release kinetics. mdpi.com

Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that induce the degradation of specific proteins. They consist of a ligand for the target protein and a ligand for an E3 ligase, connected by a linker. biochempeg.com The linker's length, rigidity, and attachment points are crucial for the PROTAC's efficacy. The incorporation of PEG-carbonate moieties into PROTAC linkers could enhance their solubility and pharmacokinetic properties, an area ripe for exploration. biochempeg.com

Expansion of Applications in Diagnostics and Biosensing (Chemical Aspects)

The unique properties of PEG-carbonate linkers also make them valuable tools in the development of advanced diagnostics and biosensors. Their ability to be functionalized with a wide array of molecules allows for the creation of sophisticated probes for detecting and imaging biological processes.

Future applications in this domain will likely capitalize on the following aspects:

Molecular Imaging and Tracking: By attaching imaging agents (e.g., fluorescent dyes, radioisotopes) to biomolecules via PEG-carbonate linkers, researchers can visualize and track these molecules in living systems. axispharm.com The PEG component helps to improve the biocompatibility and circulation time of the imaging probe.

Development of Diagnostic Probes: PEG linkers are used to construct a variety of diagnostic probes, including those for nucleic acid-based assays and biosensors. creative-biogene.com The hydrophilic and non-immunogenic nature of PEG can enhance the sensitivity and specificity of these diagnostic tools. creative-biogene.com

Reaction Monitoring: The p-nitrophenyl carbonate group in PEG4-Bis-nitrophenyl carbonate offers an intrinsic advantage for monitoring conjugation reactions. The release of p-nitrophenol upon reaction with an amine can be easily quantified by UV-Vis spectroscopy, providing a straightforward method for determining conjugation efficiency.

The versatility of PEG linkers allows for their functionalization with various groups such as biotin (B1667282), azides, or alkynes, enabling their use in a wide range of diagnostic applications, from biosensing to targeted drug delivery with a diagnostic component. creative-biogene.com

Computational Design and Predictive Modeling of PEG-Carbonate Reactivity and Conjugation Efficiency

To accelerate the development of new and improved PEG-carbonate linkers, researchers are increasingly turning to computational and predictive modeling techniques. nih.govacs.org These in silico methods provide valuable insights into the behavior of PEGylated molecules at an atomic level, guiding the rational design of linkers with desired properties. nih.govresearchgate.net

Key computational approaches include:

Quantum Mechanics (QM) Methods: Methods like Density Functional Theory (DFT) can be employed to study the reactivity of the carbonate linker itself. researchgate.net DFT calculations can elucidate the mechanism of the conjugation reaction, predict the reactivity of the carbonate group with different nucleophiles, and help in designing linkers with enhanced reaction kinetics.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity and properties of PEGylated compounds based on their chemical structure. youtube.com By correlating structural features with experimental data, these models can help to screen virtual libraries of potential linkers and prioritize candidates for synthesis and testing, thereby streamlining the drug discovery process. acs.orgyoutube.com

The synergy between these computational approaches and experimental validation will be instrumental in designing the next generation of PEG-carbonate linkers with finely tuned reactivity, specificity, and performance for a wide range of biomedical applications. researchgate.net

The following table outlines the applications of different computational methods in the design of PEG-carbonate linkers:

Computational MethodApplication in Linker DesignPotential OutcomeReference
Molecular Dynamics (MD) Simulating the behavior of PEGylated moleculesPredicting conformation, stability, and interactions of conjugates mdpi.comnih.govresearchgate.netacs.org
Density Functional Theory (DFT) Investigating reaction mechanismsUnderstanding and enhancing linker reactivity researchgate.net
QSAR Modeling Predicting bioactivity from structureAccelerating the screening and optimization of new linkers acs.orgyoutube.com

Q & A

Q. What are the recommended synthetic protocols for preparing PEG4-Bis-nitrophenyl carbonate, and how can purity be validated?

this compound is typically synthesized via carbonate esterification reactions. A common method involves reacting PEG4-diol with bis(4-nitrophenyl) carbonate under anhydrous conditions, using a base like triethylamine to drive the reaction. Post-synthesis, purification via recrystallization or column chromatography is critical to remove unreacted nitrophenol byproducts. Purity validation should include high-performance liquid chromatography (HPLC) and infrared (IR) spectroscopy to confirm the absence of residual 4-nitrophenol (indicated by a lack of -OH stretches in IR) and verify the carbonyl peak at ~1750 cm⁻¹ .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies should assess thermal and hydrolytic degradation. For thermal stability, use differential scanning calorimetry (DSC) to monitor melting points (reported range: 139–141°C) and detect decomposition . Hydrolytic stability can be tested by incubating the compound in buffers (pH 4–9) at 25–37°C, followed by HPLC analysis to quantify 4-nitrophenol release. Note that moisture-sensitive storage (e.g., desiccants at -20°C) is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How can reaction efficiency be optimized when using this compound in peptide synthesis or bioconjugation?

Coupling efficiency depends on stoichiometry, solvent choice, and activation. For peptide synthesis, use a 1.2–1.5 molar excess of this compound relative to the amine nucleophile (e.g., lysine residues). Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while adding catalysts like DMAP (4-dimethylaminopyridine) accelerates carbonate activation. Monitor reaction progress via UV-Vis spectroscopy at 400 nm to track 4-nitrophenol liberation .

Q. What experimental strategies resolve contradictions in reported physicochemical properties, such as melting points or purity thresholds?

Discrepancies in melting points (e.g., 136–139°C vs. 139–141°C) may arise from polymorphic forms or impurities. To address this, perform DSC with controlled heating rates (e.g., 5°C/min) and compare results against reference standards. For purity thresholds (e.g., ≥99% vs. 97%), cross-validate using orthogonal methods: combine HPLC with nuclear magnetic resonance (NMR) to quantify residual solvents or unreacted starting materials .

Q. How does this compound’s reactivity compare to other nitrophenyl carbonates in drug-delivery systems?

The PEG4 spacer enhances hydrophilicity and reduces steric hindrance compared to shorter PEG chains (e.g., PEG2 or PEG3), improving conjugation efficiency with bulky biomolecules. In antibody-drug conjugates (ADCs), this compound enables controlled linker-drug release via enzymatic cleavage (e.g., cathepsin B in lysosomes). Compare its hydrolysis kinetics to non-PEGylated analogs using LC-MS to quantify payload release rates .

Methodological Considerations for Data Analysis

Q. What analytical techniques are critical for detecting and quantifying 4-nitrophenol byproducts in this compound formulations?

UV-Vis spectroscopy at 400 nm (ε = 18,300 M⁻¹cm⁻¹) quantifies free 4-nitrophenol. For trace analysis, use reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile/water (70:30 v/v), monitoring at 254 nm. Limit of detection (LOD) should be established via calibration curves spanning 0.1–10 µg/mL .

Q. How can researchers troubleshoot low coupling yields in this compound-mediated conjugations?

Low yields may result from moisture contamination or suboptimal pH. Ensure anhydrous conditions by pre-drying solvents over molecular sieves. For amine conjugations, maintain pH 8–9 using carbonate buffers to deprotonate amines without hydrolyzing the carbonate ester. If yields remain low, switch to a more nucleophilic amine (e.g., primary over secondary) or increase reaction time to 24–48 hours .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

The compound is a skin and eye irritant (H315, H319). Use nitrile gloves, safety goggles, and fume hoods during handling. In case of exposure, rinse skin/eyes with water for 15 minutes. Store in airtight containers at -20°C, away from moisture and oxidizing agents .

Applications in Advanced Systems

Q. How is this compound employed in stimuli-responsive drug-delivery platforms?

Its nitro group can be reduced to an amine under hypoxic conditions, enabling tumor-targeted drug release. For example, conjugate doxorubicin via a this compound linker and validate hypoxia-triggered release using LC-MS in vitro under 1% O₂ .

Q. What role does this compound play in ADC linker design?

It serves as a self-immolative spacer, where enzymatic cleavage of the carbonate triggers a 1,6-elimination, releasing the active drug. Optimize linker stability in plasma by incubating ADCs in human serum at 37°C and measuring payload release over 72 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.